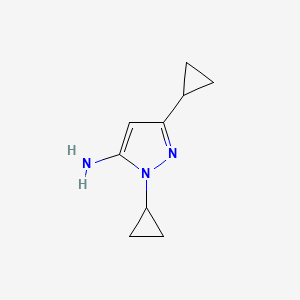

1,3-dicyclopropyl-1H-pyrazol-5-amine

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of aminopyrazole compounds that began intensifying in the early 2000s. The compound was first documented in chemical databases in 2016, representing part of a systematic investigation into cyclopropyl-substituted pyrazole derivatives. This timing coincided with growing interest in aminopyrazole frameworks as advantageous scaffolds for developing ligands targeting various receptors and enzymes, including protein kinases and cyclooxygenase enzymes.

The historical significance of this compound extends beyond its individual properties to represent a milestone in understanding how cyclopropyl groups can influence the three-dimensional structure and electronic properties of pyrazole systems. Early research into aminopyrazoles focused primarily on simple alkyl or aryl substitutions, but the introduction of cyclopropyl groups represented a strategic approach to modifying both the steric and electronic environments around the pyrazole core. The compound's development was influenced by previous work on 3-amino-pyrazole derivatives, which had demonstrated significant biological activities including anticancer and anti-inflammatory properties.

Research into this specific compound gained momentum as part of broader investigations into heterocyclic compounds with potential pharmaceutical applications. The choice of cyclopropyl substitution was not arbitrary but reflected understanding of how these small, strained ring systems could impart unique conformational properties and influence molecular recognition events. The compound's synthesis and characterization built upon decades of pyrazole chemistry research that had established fundamental principles for constructing and functionalizing these heterocyclic systems.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its unique structural features and potential applications. The compound exemplifies how strategic substitution patterns can dramatically alter the properties of heterocyclic scaffolds, making it a valuable case study for understanding structure-property relationships in five-membered nitrogen-containing heterocycles. The presence of two cyclopropyl groups creates a unique three-dimensional architecture that influences both chemical reactivity and molecular recognition properties.

The significance of this compound extends to its demonstration of how cyclopropyl groups can serve as conformational locks, restricting molecular flexibility while maintaining favorable electronic properties. This characteristic is particularly important in medicinal chemistry, where controlling molecular conformation can be crucial for achieving selectivity and potency in biological targets. The compound's structure provides insights into how small, strained ring systems can be strategically incorporated into heterocyclic frameworks to achieve desired pharmacological properties.

Within the broader context of heterocyclic chemistry, this compound represents an important example of how modern synthetic chemistry can access increasingly complex molecular architectures. The successful synthesis and characterization of this compound demonstrates advances in methodologies for constructing substituted pyrazole systems, particularly those involving challenging cyclopropyl substitutions. This achievement has implications for the design and synthesis of other complex heterocyclic compounds with potential pharmaceutical applications.

The compound also serves as a valuable probe for understanding the electronic effects of cyclopropyl substitution on pyrazole systems. Cyclopropyl groups possess unique electronic properties due to their high s-character, which can influence the electron density distribution within the pyrazole ring system. This makes the compound useful for fundamental studies of how substituent effects propagate through heterocyclic systems and influence chemical reactivity patterns.

Classification within Aminopyrazole Compounds

This compound belongs to the 5-aminopyrazole subclass of aminopyrazole compounds, distinguished by the position of the amino group on the pyrazole ring system. This classification is significant because the position of the amino group dramatically influences both the chemical reactivity and potential biological activity of the compound. 5-Aminopyrazoles represent one of the most studied subclasses within the aminopyrazole family due to their favorable synthetic accessibility and diverse biological properties.

Within the 5-aminopyrazole category, this compound is further distinguished by its 1,3-dicyclopropyl substitution pattern. This substitution pattern places it in a specialized subset of aminopyrazoles characterized by multiple cyclopropyl substitutions. The classification system for aminopyrazoles typically considers both the position of the amino group and the nature and position of other substituents, making this compound a member of a relatively exclusive chemical class.

The compound can be classified according to multiple organizational schemes used in heterocyclic chemistry. From a structural perspective, it represents a multiply-substituted pyrazole with both nitrogen substitution and carbon substitution. From a functional perspective, it belongs to the class of primary amine-containing heterocycles, which is significant for its potential chemical transformations and biological interactions. The presence of multiple cyclopropyl groups also places it within the broader category of strained ring-containing compounds, which often exhibit unique chemical and physical properties.

Table 1: Classification of this compound within Aminopyrazole Compounds

| Classification Category | Specific Classification | Distinguishing Features |

|---|---|---|

| Amino Group Position | 5-Aminopyrazole | Amino group at position 5 of pyrazole ring |

| Substitution Pattern | 1,3-Disubstituted | Substituents at positions 1 and 3 |

| Substituent Type | Dicyclopropyl | Two cyclopropyl groups as substituents |

| Functional Class | Primary Amine Heterocycle | Contains reactive primary amino group |

| Structural Complexity | Multiply-substituted | Multiple substituents on heterocyclic core |

The classification of this compound within aminopyrazole chemistry is important for understanding its potential applications and chemical behavior. Compounds within the same classification often share similar synthetic approaches, reactivity patterns, and potential biological activities. This classification system helps researchers identify related compounds and predict properties based on structural similarities.

Structure-Function Relationship Overview

The structure-function relationships in this compound are complex and multifaceted, reflecting the sophisticated interplay between molecular structure and chemical behavior. The compound's unique architecture creates distinct electronic and steric environments that influence its chemical reactivity, physical properties, and potential biological activities. Understanding these relationships is crucial for predicting the compound's behavior in various chemical and biological contexts.

The primary structural features that define the compound's properties include the pyrazole heterocyclic core, the amino group at position 5, and the two cyclopropyl substituents at positions 1 and 3. The pyrazole core provides the fundamental electronic framework, with its two nitrogen atoms creating regions of electron density that can participate in hydrogen bonding and coordination interactions. The heterocyclic core also provides aromatic stability while maintaining reactivity at specific positions.

The amino group at position 5 serves as the primary functional handle for chemical transformations and biological interactions. This primary amine can participate in various reactions including acylation, alkylation, and condensation reactions, making it a versatile site for further functionalization. The position of the amino group relative to the nitrogen atoms in the pyrazole ring influences its basicity and nucleophilicity, which are important factors in determining reactivity patterns.

Table 2: Molecular Structure and Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C9H13N3 | Indicates composition and molecular complexity |

| Molecular Weight | 163.22 g/mol | Influences physical properties and bioavailability |

| IUPAC Name | 2,5-dicyclopropylpyrazol-3-amine | Defines structural connectivity |

| InChI Key | IXHCXWZMLHZRLQ-UHFFFAOYSA-N | Unique structural identifier |

| Cyclopropyl Groups | 2 | Provide steric bulk and conformational constraints |

| Primary Amine | 1 | Reactive site for chemical transformations |

The cyclopropyl substituents contribute significantly to the compound's structure-function relationships through multiple mechanisms. These three-membered rings introduce steric bulk that can influence molecular conformation and intermolecular interactions. The high s-character of cyclopropyl carbon-carbon bonds also contributes unique electronic effects that can influence the electron density distribution within the pyrazole system. Additionally, the rigidity of cyclopropyl groups can serve as conformational locks, restricting molecular flexibility in ways that may be important for biological activity.

The spatial arrangement of the structural elements creates specific three-dimensional features that influence how the compound interacts with other molecules. The combination of the planar pyrazole core with the out-of-plane cyclopropyl groups creates a distinctive molecular shape that can be important for molecular recognition events. This three-dimensional architecture is particularly relevant for potential biological applications, where molecular shape often plays a crucial role in determining activity and selectivity.

The electronic properties of the compound result from the interplay between the electron-rich pyrazole core and the electron-withdrawing effects of the nitrogen atoms and the unique electronic characteristics of the cyclopropyl groups. These electronic properties influence the compound's reactivity toward electrophiles and nucleophiles, its ability to participate in coordination complexes, and its potential for various chemical transformations. Understanding these structure-function relationships is essential for predicting the compound's behavior and designing related compounds with desired properties.

Properties

IUPAC Name |

2,5-dicyclopropylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-9-5-8(6-1-2-6)11-12(9)7-3-4-7/h5-7H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHCXWZMLHZRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedure and Conditions

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | α,β-Unsaturated cyclopropyl ketone or aldehyde + Hydrazine hydrate | Condensation under acidic or catalytic conditions | Formation of hydrazone intermediate |

| 2 | Catalysis with H₃[PW₁₂O₄₀]/SiO₂ under microwave irradiation (e.g., 100-150°C, 10-30 min) | Cyclization and ring closure to pyrazole | Formation of 1,3-dicyclopropyl-1H-pyrazol-5-amine |

| 3 | Purification by recrystallization or chromatography | Isolation of pure compound | Yield optimization and purity enhancement |

This approach leverages the reactivity of the α,β-unsaturated carbonyl system with hydrazine to form the pyrazole core, with cyclopropyl substituents introduced via the starting materials. Microwave irradiation accelerates the reaction and enhances selectivity.

Research Findings and Comparative Analysis

The catalytic system H₃[PW₁₂O₄₀]/SiO₂ under microwave conditions has been shown to efficiently promote pyrazole ring formation with good yields and reduced reaction times compared to conventional heating methods.

The presence of cyclopropyl groups at the 1 and 3 positions influences the electronic environment of the pyrazole ring, potentially affecting reactivity and biological activity.

Multicomponent domino reactions involving pyrazol-5-amines have expanded the scope of pyrazole chemistry, allowing access to fused heterocycles and complex scaffolds, which may be adapted for derivatives like this compound.

Industrial scale-up considerations include reaction optimization for temperature, pressure, and reagent stoichiometry to maintain consistent quality and yield.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C9H13N3 |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 1808163-37-2 |

| Key Reagents | α,β-Unsaturated cyclopropyl aldehydes/ketones, Hydrazine hydrate |

| Catalyst | Heteropoly acid H₃[PW₁₂O₄₀]/SiO₂ |

| Reaction Conditions | Microwave irradiation, 100-150°C, 10-30 min |

| Purification | Recrystallization, Chromatography |

| Yield | Variable, typically moderate to good (exact yield depends on substrate and conditions) |

| Special Notes | Microwave-assisted catalysis improves efficiency; cyclopropyl groups affect steric and electronic properties |

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Palladium Catalysts: Used in amino group arylation reactions.

KOH: Acts as a base in palladium-catalyzed reactions.

Ethanol: Used as a solvent in the synthesis of the compound.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:

Derivatives of 1,3-dicyclopropyl-1H-pyrazol-5-amine have demonstrated significant anti-proliferative effects against various tumor cell lines. Research indicates that modifications to the pyrazole ring can enhance cytotoxicity, making these compounds promising candidates for novel antitumor agents.

Antimicrobial Properties:

Compounds derived from this scaffold have been evaluated for their antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit potent antimicrobial effects, suggesting their potential use in treating infections caused by resistant strains of bacteria and fungi.

Antiparasitic Research:

Recent investigations into the antiparasitic properties of derivatives have revealed promising results against protozoan parasites. This highlights the compound's potential as a lead for developing new antiparasitic drugs.

Synthetic Methodologies

Synthesis Techniques:

The synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Amino Group Arylation: This method utilizes palladium catalysts and has proven efficient in forming the desired compound from suitable precursors.

- Refluxing with Cyclopropyl Hydrazine: Another approach involves the reaction of cyclopropyl hydrazine with appropriate carbonyl compounds under reflux conditions to yield the pyrazole derivative.

These synthetic routes are scalable for industrial applications, enabling large-scale production of the compound.

Chemical Reactions and Mechanisms

Types of Reactions:

The compound participates in several chemical reactions, including:

- Substitution Reactions: Particularly effective in the presence of palladium catalysts.

- Oxidation and Reduction Reactions: These reactions lead to various derivatives that may exhibit different biological activities.

Mechanism of Action:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This includes enzyme inhibition and receptor binding, which modulate various biochemical pathways critical for cellular function.

Case Studies

Recent studies have provided insights into the applications of this compound:

Antitumor Screening: A high-throughput screening campaign identified several pyrazole derivatives exhibiting significant cytotoxicity against cancer cell lines. The position of substitutions on the pyrazole ring was found to influence their activity profiles markedly.

Antiparasitic Research: Compounds derived from this scaffold were tested against protozoan parasites with promising results indicating their potential as lead compounds for new antiparasitic drugs.

Mechanism of Action

The mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The specific molecular targets and pathways involved depend on the derivative and its intended application .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent patterns:

¹Inferred molecular formula based on cyclopropyl group (C₃H₅) substitution.

²Position 1 is unsubstituted (H) unless specified.

Key Observations :

- Steric Effects : The dicyclopropyl substitution in the target compound introduces significant steric hindrance compared to smaller groups like methyl or hydrogen. This may enhance binding selectivity in biological targets .

- Electronic Effects : Trifluoromethyl groups (as in ) impart strong electron-withdrawing properties, whereas cyclopropyl groups offer a balance of electron-donating and rigidity.

Case Studies from Literature

- Anticancer Activity : Compound 5e (C₃₅H₄₃N₃O₄S, ) incorporates a 1,5-disubstituted pyrazole-3-amine scaffold with a methylsulfonylphenyl group, demonstrating potent inhibition of COX-2 (IC₅₀ = 0.8 μM). The dicyclopropyl analog could optimize selectivity by minimizing off-target interactions.

- Antimicrobial Applications : Derivatives like 4h (C₂₈H₃₁BrN₄O₄S₂, ) highlight the role of sulfonamide groups in enhancing antibacterial activity. Replacing sulfonamide with cyclopropyl may alter the mode of action but retain efficacy against Gram-positive pathogens.

Biological Activity

Overview

1,3-Dicyclopropyl-1H-pyrazol-5-amine is a compound belonging to the aminopyrazole class, first synthesized in 2008 at the Indian Institute of Technology, Roorkee. Its unique cyclopropyl groups contribute to its distinct chemical and biological properties, enhancing its potential as a scaffold for drug discovery and various applications in medicinal chemistry.

The compound's structure allows it to participate in diverse chemical reactions, including:

- Substitution Reactions : Especially in the presence of palladium catalysts.

- Oxidation and Reduction Reactions : Leading to various derivatives that can exhibit different biological activities.

Biological Activities

This compound has demonstrated significant biological activities, particularly in the following areas:

Antitumor Activity

Research indicates that derivatives of this compound exhibit potent anti-proliferative effects against various tumor cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways, which are critical in cancer proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Derivatives have been synthesized that display notable antibacterial and antifungal effects against a range of pathogens. For example, some studies suggest efficacy against both Gram-positive and Gram-negative bacteria .

Antiparasitic Effects

In vitro studies have revealed that certain pyrazole derivatives can effectively target protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potency observed against these organisms while maintaining low cytotoxicity towards human cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : Its structural properties allow it to bind effectively to various receptors, modulating their activity.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1,3-Diphenylpyrazol-5-one | Anticancer, OLED applications | Used in luminophores for electronics |

| 5-Amino-1,3-dimethyl-1H-pyrazole | Medicinal chemistry applications | Known for its diverse pharmacological properties |

| 3-Amino-5-methyl-2-phenylpyrazole | Antimalarial compounds | Potential for new treatments |

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antitumor Screening : A high-throughput screening campaign identified several pyrazole derivatives with significant cytotoxicity against cancer cell lines. The modifications at different positions on the pyrazole ring influenced their activity profiles .

- Antiparasitic Research : Compounds derived from this scaffold were tested against protozoan parasites with promising results indicating their potential as lead compounds for new antiparasitic drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dicyclopropyl-1H-pyrazol-5-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with cyclopropyl ketones. A representative method involves reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides in dry dichloromethane using triethylamine as a base. Reaction optimization includes temperature control (0–5°C for initiation, room temperature for completion) and purification via silica gel chromatography (hexane:ethyl acetate, 8:2) . Alternative protocols employ cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) for coupling reactions, achieving yields up to 17.9% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and cyclopropane ring integrity. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives). Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at 3250–3290 cm⁻¹). Elemental analysis ensures purity (>99% for C, H, N) .

Q. What are the stability and storage recommendations for this compound derivatives?

- Methodological Answer : Derivatives are stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, light, or oxidizing agents. Stability in solution varies; dimethyl sulfoxide (DMSO) stock solutions should be used within 48 hours .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash with soap/water and consult a physician. For inhalation, move to fresh air and monitor for respiratory irritation. Toxicity data suggest moderate hazard (skin/eye irritation); refer to Safety Data Sheets (SDS) for specific derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. aryl substituents) influence bioactivity?

- Methodological Answer : Cyclopropyl groups enhance metabolic stability and membrane permeability compared to bulkier aryl groups. For example, 1-(4-methoxybenzyl)-3-cyclopropyl derivatives exhibit superior antimicrobial activity (MIC: 2–8 µg/mL) due to increased lipophilicity and target binding affinity. Replacements with tert-butyl or trifluoromethyl groups alter steric hindrance, impacting enzyme inhibition (e.g., mutant SOD1) .

Q. What computational tools are suitable for modeling its crystallographic or electronic properties?

- Methodological Answer : The SHELX suite (SHELXL, SHELXS) is widely used for single-crystal X-ray refinement. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict electronic properties (HOMO-LUMO gaps) and reaction pathways. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., antimicrobial enzymes) .

Q. How can researchers resolve contradictory data in synthesis yields or bioactivity across studies?

- Methodological Answer : Contradictions often arise from reaction scale, catalyst purity, or solvent drying. For example, copper(I) bromide vs. palladium catalysts in coupling reactions may yield 15–20% discrepancies. Validate protocols via controlled replicates and characterize intermediates (e.g., hydrazones) to identify side reactions. Cross-reference NMR/LC-MS data with published spectra .

Q. What strategies improve regioselectivity in pyrazole functionalization?

- Methodological Answer : Use directing groups (e.g., –NH₂ at position 5) to bias electrophilic substitution. Microwave-assisted synthesis enhances regioselectivity for 1,3-dicyclopropyl derivatives by accelerating cyclopropane ring formation. Kinetic vs. thermodynamic control (e.g., low vs. high temperature) also directs product distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.